Ethoxazene hydrochloride

Description

The exact mass of the compound this compound is 292.1090889 g/mol and the complexity rating of the compound is 289. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

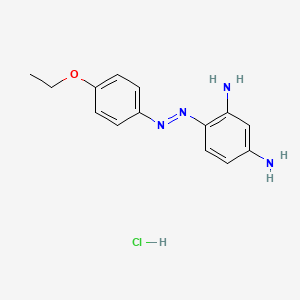

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O.ClH/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16;/h3-9H,2,15-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHXNINOLLNFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062324 | |

| Record name | 1,3-Benzenediamine, 4-[(4-ethoxyphenyl)azo]-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Acros Organics MSDS] | |

| Record name | Ethoxazene hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2313-87-3, 74367-87-6 | |

| Record name | Ethoxazene hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2313-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 4-[2-(4-ethoxyphenyl)diazenyl]-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74367-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxazene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serenium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 4-[2-(4-ethoxyphenyl)diazenyl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 4-[(4-ethoxyphenyl)azo]-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etoxazene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXAZENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C90PJN6E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethoxazene hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Ethoxazene Hydrochloride

Abstract

This compound is a distinct chemical entity, classified as an azo dye, that provides targeted analgesic relief within the lower urinary tract.[1][2] Its clinical application is primarily for the symptomatic relief of pain, burning, and urgency associated with urinary tract infections (UTIs), surgical procedures, or other sources of mucosal irritation.[1][3][4] Unlike systemic analgesics, ethoxazene's therapeutic effect is localized, stemming from a direct topical action on the urinary tract mucosa following its excretion into the urine.[4][5] This guide provides a detailed examination of its primary mechanism of action as a local anesthetic, explores its secondary antiseptic and anti-inflammatory properties, and outlines the experimental methodologies used to characterize such compounds.

Primary Mechanism of Action: Local Anesthesia

The principal therapeutic effect of this compound is derived from its function as a local anesthetic. The mechanism is consistent with the established principles of local anesthesia, which involve the blockade of neural conduction in sensory nerve fibers.

Modulation of Voltage-Gated Ion Channels

Local anesthetics produce their effect by inhibiting the excitation of nerve endings or by blocking conduction in peripheral nerves.[6] This is achieved through the reversible binding to and inactivation of voltage-gated sodium channels within the neuronal membrane.[6][7][8][9]

-

Resting State: In a resting neuron, the sodium channels are closed, preventing the influx of sodium ions (Na+).

-

Depolarization: When a nerve is stimulated, these channels open, allowing a rapid influx of Na+ into the cell. This influx causes membrane depolarization, generating an action potential that propagates along the nerve fiber, transmitting the pain signal.

-

Anesthetic Blockade: Ethoxazene, upon reaching the axoplasm of the neuron, binds to a receptor site on the inner portion of the sodium channel.[8] This action stabilizes the channel in its inactivated state, physically obstructing the influx of sodium ions. By preventing depolarization, the nerve cell cannot generate or conduct an action potential, and the sensation of pain is lost in the area supplied by that nerve.[6]

Further research indicates that ethoxazene's analgesic effect also involves the modulation of other ion channels, specifically voltage-sensitive calcium channels (VSCCs). By binding to these channels, it alters the flow of calcium ions into the neuron, disrupting the signaling cascade essential for neurotransmitter release and the subsequent transmission of pain signals.

Caption: Local anesthetic action of Ethoxazene at the neuronal sodium channel.

The Role of Physicochemical Properties

The efficacy of a local anesthetic is heavily influenced by its chemical structure. Ethoxazene is formulated as a hydrochloride salt to enhance its aqueous solubility for administration. However, its action depends on a dynamic equilibrium between its ionized (quaternary, water-soluble) and non-ionized (tertiary, lipid-soluble) forms, governed by its pKa and the pH of the surrounding tissue.[6][7]

-

Lipid-Soluble Form (Base): The non-ionized, lipid-soluble base is essential for diffusing across the lipid-rich nerve membrane to reach the intracellular space (axoplasm).[7][10]

-

Water-Soluble Form (Cation): Once inside the neuron, the molecule re-equilibrates, and the ionized, cationic form binds to the sodium channel receptor, executing the nerve block.[7]

This explains why the onset of action for local anesthetics can be slower in inflamed or infected tissues, which are often more acidic (lower pH), shifting the equilibrium towards the ionized form and reducing the amount of non-ionized base available to cross the nerve membrane.[6]

Urinary Tract-Specific Activity and Antiseptic Properties

Topical Analgesia via Excretion

A defining feature of ethoxazene is its pharmacokinetic profile. Following oral administration, the compound is rapidly excreted by the kidneys, with a significant portion (around 65%) passing directly into the urine chemically unchanged.[4] This process concentrates the drug within the urinary bladder, where it exerts a direct topical analgesic effect on the mucosal lining of the urinary tract.[4][5] This localized action provides targeted pain relief without significant systemic analgesic effects or associated side effects.[5]

Antiseptic Mechanism

In addition to analgesia, ethoxazene is considered a urinary antiseptic, meaning it slows or stops the growth of microorganisms on the surfaces of the urinary tract.[11] While its primary role is not to cure an infection, this property can help manage the microbial environment. The precise antiseptic mechanism is not as extensively detailed as its anesthetic action, but it is likely related to its chemical structure as an azo dye and its membrane-active properties. Many antiseptic agents, particularly phenolic compounds and anilides, function by adsorbing to and disrupting the integrity of the microbial cytoplasmic membrane, leading to the leakage of intracellular components and cell death.[12]

Caption: Standard experimental workflow for urinalysis to diagnose UTIs.

Potential Secondary Mechanisms of Action

Beyond its primary roles, research suggests ethoxazene may possess other pharmacological activities.

-

Anti-Inflammatory Effects: Investigations indicate a potential for ethoxazene to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). Inhibition of COX enzymes is the primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). However, specific studies detailing a direct inhibitory profile for ethoxazene are limited.

-

Neurotransmitter System Interactions: Some research has explored potential interactions with serotonin and dopamine pathways, though this remains an area for further investigation.

Experimental Protocols

The characterization of compounds like this compound relies on established in vitro methodologies to validate their anesthetic and antiseptic properties.

Protocol: In Vitro Assessment of Local Anesthetic Cytotoxicity

This protocol is a generalized method for evaluating the effect of a local anesthetic on cell viability and proliferation, based on common laboratory practices.[13]

Objective: To determine the concentration-dependent cytotoxic effects of this compound on a human fibroblast cell line.

Methodology:

-

Cell Culture: Human fibroblasts are cultured in a suitable medium until they reach a desired confluency.

-

Preparation of Anesthetic: this compound is dissolved in a sterile buffer to create stock solutions of varying concentrations (e.g., 0.1 mg/mL to 1.0 mg/mL).

-

Exposure: The culture medium is replaced with a medium containing the different concentrations of ethoxazene. Control groups receive a medium without the anesthetic. Cells are incubated for a defined period (e.g., 48 hours).

-

Viability Assay (MTT Assay):

-

After exposure, the tetrazolium bromide salt (MTT) is added to each well.

-

Mitochondrially active (viable) cells will reduce the MTT to a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured using a spectrophotometer. A lower absorbance indicates reduced cell viability.

-

-

Proliferation Assay (BrdU Assay):

-

The colorimetric bromodeoxyuridine (BrdU) assay is used to measure DNA synthesis.

-

Cells are incubated with BrdU, which is incorporated into the DNA of proliferating cells.

-

An antibody conjugate to BrdU is added, and a substrate reaction produces a colored product, quantifiable by spectrophotometry.

-

-

Data Analysis: The results from the treated groups are compared to the control group to determine the impact of ethoxazene on cell viability and proliferation.

Protocol: In Vitro Assessment of Antiseptic Activity (Agar Diffusion Method)

Objective: To evaluate the ability of this compound to inhibit the growth of common uropathogenic bacteria.

Methodology:

-

Bacterial Culture: Prepare a standardized inoculum of a test bacterium (e.g., Escherichia coli) in a sterile broth.

-

Plate Preparation: Spread the bacterial inoculum evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application:

-

Sterile paper disks are impregnated with known concentrations of this compound solution.

-

A positive control disk (e.g., a known antibiotic) and a negative control disk (sterile saline) are also prepared.

-

-

Incubation: The prepared disks are placed on the surface of the agar plate, which is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Measurement and Interpretation: The antiseptic activity is determined by measuring the diameter of the clear zone of inhibition around each disk where bacterial growth has been prevented. A larger zone indicates greater antiseptic efficacy.

Physicochemical Data Summary

A compound's mechanism of action is intrinsically linked to its physical and chemical properties.

| Property | Value/Description | Source |

| Molecular Formula | C₁₄H₁₆N₄O.ClH | [14] |

| Molecular Weight | 292.76 g/mol | [2] |

| Chemical Class | Azo Dye | [2] |

| Synonyms | Serenium, Diamazol | [3] |

| Pharmacologic Action | Analgesic Agent | [14] |

| Indication | Urinary tract pain | [3] |

| pKa (Basic) | 5.44 | [3] |

Conclusion

This compound operates through a multi-faceted mechanism of action, with its primary therapeutic benefit stemming from its function as a local anesthetic. By blocking voltage-gated sodium and calcium channels in sensory neurons of the urinary tract mucosa, it effectively interrupts the transmission of pain signals. Its unique pharmacokinetic profile, characterized by rapid renal excretion, allows for a targeted, topical analgesic effect directly within the bladder. This is complemented by secondary antiseptic properties that help manage the microbial environment and potential anti-inflammatory activity. This combination of localized analgesia and antiseptic action makes this compound a valuable agent for the symptomatic management of lower urinary tract discomfort.

References

- 1. med.libretexts.org [med.libretexts.org]

- 2. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. etoxazene [drugcentral.org]

- 4. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 5. Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 7. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Local anesthetic - Wikipedia [en.wikipedia.org]

- 9. nysora.com [nysora.com]

- 10. partone.litfl.com [partone.litfl.com]

- 11. dermnetnz.org [dermnetnz.org]

- 12. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GSRS [gsrs.ncats.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ethoxazene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxazene hydrochloride, chemically known as 4-((4-ethoxyphenyl)azo)-1,3-benzenediamine monohydrochloride, is an azo dye with a history of investigation for its analgesic properties.[1] This technical guide provides a comprehensive overview of a feasible and scientifically sound synthetic pathway for this compound. While a specific, detailed protocol is not widely published, this document, drawing upon established principles of organic chemistry, outlines a robust multi-step synthesis.[2] The synthesis is rooted in classical diazotization and azo coupling reactions, followed by salt formation.[2] This guide offers detailed experimental procedures, an analysis of the reaction mechanisms, and methods for purification and characterization, designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Ethoxazene belongs to the class of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. This functional group is a chromophore, responsible for the color of these compounds. Beyond their use as dyes, some azo compounds have been explored for their biological activities. Ethoxazene, in its hydrochloride salt form, has been noted for its potential analgesic effects.[1] The synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

This guide will detail a primary synthetic route, provide step-by-step protocols, and discuss the critical parameters that influence the reaction's success.

Primary Synthesis Pathway: A Two-Step Approach

The most direct and common pathway for the synthesis of this compound involves two primary steps:

-

Diazotization of p-phenetidine: The primary aromatic amine, p-phenetidine (4-ethoxyaniline), is converted into a diazonium salt.

-

Azo coupling: The resulting diazonium salt is then reacted with an electron-rich coupling agent, m-phenylenediamine, to form the ethoxazene free base.

-

Salt Formation: The ethoxazene base is subsequently converted to its hydrochloride salt to improve its stability and solubility.[3]

Reaction Scheme

References

An In-Depth Technical Guide to Ethoxazene Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxazene hydrochloride, a synthetic organic compound, is classified as an azo dye.[1][2] Historically, its primary applications have been as an analgesic and as an indicator for gastric acidity.[3][4] The molecule's chromophoric azo group is responsible for its colored nature, while its biological activity is attributed to its specific chemical structure. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, offering valuable insights for professionals in research and drug development.

Chemical Structure and Properties

This compound, systematically named 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine hydrochloride, possesses a molecular structure characterized by two benzene rings linked by an azo bridge (-N=N-).[2] One ring is substituted with an ethoxy group, and the other with two amino groups. The hydrochloride salt form enhances its solubility in polar solvents.[5]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride | [2] |

| CAS Number | 2313-87-3 | [2] |

| Molecular Formula | C₁₄H₁₇ClN₄O | [2][6] |

| Molecular Weight | 292.77 g/mol | [6] |

| Melting Point | 215 °C (for a mixture of mono and dihydrochloride) | [7] |

| Appearance | Crystalline powder | [7] |

| Solubility | Insoluble in water | [7] |

Structural Diagram

Caption: 2D Structure of this compound.

Synthesis and Purification

The synthesis of this compound is a classic example of azo coupling, a fundamental reaction in organic chemistry.[5] It is typically a two-step process involving the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.[8][9]

Experimental Protocol: Synthesis

Step 1: Diazotization of 4-Ethoxyaniline

-

In a beaker, dissolve 4-ethoxyaniline in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

-

The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

The resulting diazonium salt solution is kept cold and used immediately in the next step.

Causality: The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. The acidic medium is necessary for the in-situ formation of nitrous acid from sodium nitrite.[10]

Step 2: Azo Coupling with m-Phenylenediamine

-

In a separate beaker, dissolve m-phenylenediamine in a cooled aqueous solution.

-

Slowly add the cold diazonium salt solution from Step 1 to the m-phenylenediamine solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

-

An intensely colored azo dye will precipitate out of the solution.

-

Continue stirring for a period to ensure the completion of the coupling reaction.

Causality: The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and the electron-rich m-phenylenediamine is the nucleophile. The reaction is typically carried out in a slightly acidic to neutral medium to facilitate the coupling.[11]

Experimental Protocol: Purification

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the solid from a suitable solvent, such as an ethanol-water mixture, to obtain a purified product.

-

Dry the purified crystals under vacuum.

Trustworthiness: The purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination and chromatography. The sharpness of the melting point is a good indicator of purity.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound.[12] A reversed-phase HPLC method is commonly employed for the analysis of azo dyes.[13]

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | Diode-Array Detector (DAD) at the λmax of the compound |

| Injection Volume | 20 µL |

Expertise & Experience: The choice of a C18 column is based on the nonpolar nature of the ethoxazene molecule. The mobile phase composition is optimized to achieve good resolution and peak shape. The use of a DAD allows for the acquisition of the UV-Vis spectrum of the peak, aiding in its identification.

Spectroscopic Analysis

1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Predicted 1H NMR Chemical Shifts (in ppm, relative to TMS):

-

Ethoxy group (-OCH2CH3): A triplet around 1.4 ppm (CH3) and a quartet around 4.0 ppm (CH2).[5]

-

Aromatic protons: Multiple signals in the range of 6.0-8.0 ppm. The protons on the phenylenediamine ring will be upfield due to the electron-donating effect of the amino groups, while the protons on the ethoxyphenyl ring will be influenced by the ethoxy and azo groups.[14]

-

Amino protons (-NH2): Broad signals that can exchange with D2O. Their chemical shift can vary depending on the solvent and concentration.[15]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic FT-IR Absorption Bands (in cm-1):

| Functional Group | Wavenumber (cm-1) |

| N-H stretching (primary amines) | 3400-3250 (two bands) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 3000-2850 |

| N=N stretching (azo) | ~1550-1500 |

| C=C stretching (aromatic) | ~1600 and ~1475 |

| C-N stretching (aromatic amines) | 1335-1250 |

| C-O stretching (ether) | 1250-1000 |

Authoritative Grounding: The presence of a characteristic band for the azo group (N=N) is a key diagnostic feature in the IR spectrum of this compound.[1][16][17] The two distinct bands for the N-H stretch confirm the presence of a primary amine.[15]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecular ion ([M]+•) of the free base (ethoxazene) would be observed at m/z 256. The fragmentation is likely to occur at the C-N bonds adjacent to the azo group and the ethoxy group. Common fragments would include ions corresponding to the ethoxyphenyl and diaminophenyl moieties. Cleavage of the azo bond can also occur.[18][19][20]

Quality Control and Purity Assessment

For pharmaceutical applications, stringent quality control is paramount. The primary concern with azo dyes is the potential for the reductive cleavage of the azo bond to form carcinogenic aromatic amines.[21][22][23][24]

Analytical Workflow for Quality Control

Caption: Quality Control Workflow for this compound.

Conclusion

This technical guide has provided a detailed examination of the chemical properties, structure, synthesis, and analytical characterization of this compound. A thorough understanding of these aspects is critical for its potential application in research and development. The provided protocols and analytical methodologies serve as a valuable resource for scientists and professionals, ensuring the synthesis of a well-characterized and high-purity compound. Adherence to rigorous quality control standards is essential to mitigate any potential risks associated with azo dyes and to ensure the reliability of experimental outcomes.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. holcapek.upce.cz [holcapek.upce.cz]

- 4. reagecon.com [reagecon.com]

- 5. rsc.org [rsc.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 4-(4-Ethoxyphenylazo)-m-phenylenediamine, mixture of mono and dihydrochloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. knowledge.reagecon.com [knowledge.reagecon.com]

- 22. hqts.com [hqts.com]

- 23. atslab.com [atslab.com]

- 24. Azo Dye Regulation → Term [pollution.sustainability-directory.com]

Ethoxazene Hydrochloride: A Technical Guide for the Synthetic Chemist

Abstract: This in-depth technical guide explores the synthesis, chemical properties, and applications of ethoxazene hydrochloride, a classic azo dye. While historically used as a urinary tract analgesic, its rich chemistry as an aromatic azo compound provides significant utility in synthetic chemistry. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing its synthesis, reaction mechanisms, and potential as a versatile chemical building block.

Introduction: The Chemical Versatility of an Azo Dye

This compound, known chemically as 4-((4-ethoxyphenyl)azo)-1,3-benzenediamine monohydrochloride, is a prominent member of the azo dye family. These compounds are defined by the presence of an azo functional group (-N=N-) that connects two aromatic rings. This diazene bridge is a chromophore that imparts the characteristic vibrant color to these molecules.[1] Beyond its historical use, this compound is a valuable compound for study and application in synthetic chemistry due to its unique chemical architecture.[2]

Its synthesis is a textbook illustration of a diazo coupling reaction, a fundamental process in organic chemistry.[2] The molecule's reactivity is centered around its electron-rich aromatic systems and the electrophilic nature of the azo group, which allows for a variety of chemical transformations.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is a well-established two-step process involving diazotization followed by azo coupling.[3] This procedure is a classic example of electrophilic aromatic substitution.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| p-Phenetidine (4-ethoxyaniline) | C₈H₁₁NO | 137.18 | >98% |

| Sodium Nitrite | NaNO₂ | 69.00 | ACS Grade |

| Hydrochloric Acid | HCl | 36.46 | Concentrated |

| m-Phenylenediamine | C₆H₈N₂ | 108.14 | >99% |

| Sodium Chloride | NaCl | 58.44 | ACS Grade |

| Ethanol | C₂H₅OH | 46.07 | 95% |

| Activated Carbon | C | 12.01 | Decolorizing |

Experimental Protocol

Step 1: Diazotization of p-Phenetidine

-

In a suitable beaker, dissolve p-phenetidine in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice bath with continuous stirring to form a fine slurry of p-phenetidine hydrochloride.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.[3]

-

After the addition is complete, continue stirring for approximately 15 minutes to ensure the complete formation of the 4-ethoxybenzenediazonium chloride salt.

Causality and Expertise: The low temperature is critical to prevent the unstable diazonium salt from decomposing. The acidic conditions are necessary to generate the nitrosonium ion (NO⁺) from sodium nitrite, which is the active electrophile in the diazotization reaction.

Step 2: Azo Coupling with m-Phenylenediamine

-

In a separate beaker, dissolve m-phenylenediamine in an aqueous solution of hydrochloric acid.

-

Cool this solution to 5-10°C.

-

Slowly add the previously prepared cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.

-

A deep red precipitate of this compound will form almost immediately.

-

Continue to stir the mixture for an additional 30 minutes to ensure the reaction goes to completion.

Trustworthiness through Mechanism: The azo coupling is an electrophilic aromatic substitution where the electron-rich m-phenylenediamine attacks the electrophilic diazonium salt. The reaction is typically performed in a slightly acidic medium to maintain the stability of the diazonium salt while ensuring the coupling component is sufficiently nucleophilic.

Purification

-

Isolate the crude this compound by vacuum filtration.

-

Wash the collected solid with a saturated sodium chloride solution to remove inorganic byproducts and unreacted starting materials.

-

Recrystallize the crude product from a minimal amount of hot 95% ethanol, using decolorizing carbon if necessary to remove colored impurities.

-

Allow the solution to cool slowly, then chill in an ice bath to maximize the yield of the purified crystals.

-

Collect the purified this compound by filtration, wash with a small volume of cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Applications in Synthetic Chemistry

The chemical structure of this compound offers several avenues for its use as a reagent in organic synthesis.

Reductive Cleavage of the Azo Bond

A significant application of azo dyes in synthetic chemistry is the reductive cleavage of the azo linkage.[4] This reaction breaks the -N=N- bond to form two separate aromatic amines.[4] This method is particularly useful for synthesizing substituted anilines that may be challenging to prepare through other routes.

Reaction: this compound + Reducing Agent → p-Phenetidine + 1,2,4-Triaminobenzene

Common Reducing Agents:

-

Sodium dithionite (Na₂S₂O₄)

-

Stannous chloride (SnCl₂) in acidic medium

-

Catalytic hydrogenation (e.g., H₂ over a palladium catalyst)

This reductive cleavage provides a reliable pathway to 1,2,4-triaminobenzene, a valuable precursor in the synthesis of various pharmaceuticals, agrochemicals, and polymers.

Electrophilic Aromatic Substitution

The aromatic rings in this compound are activated towards electrophilic substitution due to the presence of the electron-donating amino and ethoxy groups. This allows for the introduction of various functional groups onto the aromatic rings, leading to the synthesis of a wide range of derivatives with potentially novel properties. The positions ortho and para to the activating groups are the most likely sites for substitution.

Precursor for Heterocyclic Synthesis

The diamino-substituted phenyl ring of this compound can serve as a building block for the synthesis of heterocyclic compounds. For example, condensation reactions with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines, a class of nitrogen-containing heterocycles with diverse biological activities.

Logical Relationships in this compound's Synthetic Utility

Caption: Synthetic pathways from this compound.

Safety and Handling

This compound may cause skin and eye irritation.[5] It is advisable to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

This compound is a versatile and historically significant azo dye. Its straightforward synthesis and the reactivity of its functional groups make it a valuable tool for the synthetic chemist. From the reductive cleavage of its azo bond to its use as a scaffold for more complex molecules, this compound offers numerous possibilities for the development of novel compounds and materials. A thorough understanding of its underlying chemistry is key to unlocking its full potential in research and development.

References

- 1. jchemrev.com [jchemrev.com]

- 2. This compound | 2313-87-3 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

A Technical Guide to the Neuronal Ion Channel Modulatory Effects of Ethoxazene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxazene hydrochloride is a compound recognized for its analgesic properties, yet its precise mechanism of action at the neuronal level remains largely uncharacterized in peer-reviewed literature. Its chemical structure, featuring a diaminobenzene moiety, bears resemblance to known ion channel modulators, suggesting a potential interaction with neuronal signaling pathways. This guide outlines a comprehensive, field-proven strategy for the systematic investigation of this compound's effects on neuronal ion channels. We move from high-throughput screening for initial target identification to gold-standard electrophysiological techniques for detailed mechanistic elucidation. The protocols and rationale described herein are designed to serve as a robust framework for characterizing this, or any novel compound, providing the self-validating systems necessary for rigorous drug development and neuropharmacological research.

Introduction and Core Hypothesis

This compound, chemically 4-((4-ethoxyphenyl)azo)-1,3-benzenediamine monohydrochloride, is an azo dye with documented analgesic effects.[1][2] The fundamental basis of analgesia often involves the modulation of ion channels within sensory neurons, which are critical for controlling neuronal excitability and nociceptive signaling.[1] While preliminary technical data suggests ethoxazene may interact with voltage-sensitive calcium channels (VSCCs), a detailed, evidence-based characterization is absent from current scientific literature.[1]

A structural component of ethoxazene, the diaminobenzene group, is analogous to diaminopyridines. Notably, 3,4-diaminopyridine (3,4-DAP) is a well-characterized blocker of voltage-gated potassium (Kv) channels.[3][4] By inhibiting Kv channels, 3,4-DAP prolongs the action potential duration, thereby enhancing neurotransmitter release.[3][5] This established mechanism for a structurally related compound provides a logical starting point for our investigation.

Therefore, we propose the following core hypothesis:

This compound exerts its analgesic effects by modulating the activity of key voltage-gated ion channels—specifically potassium (Kv) and/or calcium (Cav) channels—in neurons, thereby altering neuronal excitability and nociceptive transmission.

This guide will detail the experimental strategy required to test this hypothesis, providing a clear path from broad screening to deep mechanistic insight.

Phase I: High-Throughput Target Identification

The initial step in characterizing a novel compound is to efficiently screen for potential biological targets without bias. High-throughput screening (HTS) using fluorescence-based assays is the ideal methodology for this purpose. It allows for the rapid assessment of ethoxazene's activity across a panel of major ion channel families (e.g., Na+, K+, Ca2+), providing crucial direction for more resource-intensive follow-up studies.[6][7] These assays typically measure changes in membrane potential or intracellular ion concentrations, offering a reliable proxy for channel activity.[8][9]

Workflow for High-Throughput Fluorescence-Based Screening

References

- 1. This compound | 2313-87-3 | Benchchem [benchchem.com]

- 2. sci-toys.com [sci-toys.com]

- 3. Articles [globalrx.com]

- 4. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of calcium-activated potassium channels in the genesis of 3,4-diaminopyridine-induced periodic contractions in isolated canine coronary artery smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 9. ionbiosciences.com [ionbiosciences.com]

Ethoxazene Hydrochloride and its Potential for Cyclooxygenase Inhibition: A Technical Guide for Researchers

This in-depth technical guide explores the potential of ethoxazene hydrochloride as an inhibitor of cyclooxygenase (COX) enzymes. While primarily recognized for its analgesic properties, emerging scientific interest lies in its anti-inflammatory mechanisms, which may involve the modulation of the COX pathway.[1] This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the scientific rationale, methodologies for investigation, and a framework for characterizing the potential inhibitory effects of this compound on COX-1 and COX-2.

Introduction: The Scientific Rationale for Investigating this compound's Interaction with COX Enzymes

This compound (2,4-diamino-4'-ethoxyazobenzene hydrochloride) is a compound with established analgesic effects.[2][3] Its anti-inflammatory and immunomodulatory properties are thought to be achieved through the suppression of inflammatory mediators and the inhibition of enzymes that drive the inflammatory response.[1] A key enzymatic pathway in inflammation is the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, potent inflammatory mediators.[1][4]

The two primary isoforms of the COX enzyme, COX-1 and COX-2, are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastrointestinal mucosa.[4][6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it contributes to pain, fever, and swelling.[6][7] The relative inhibitory activity of a compound against COX-1 and COX-2 is a critical determinant of its therapeutic efficacy and side-effect profile.[6] Given that the anti-inflammatory effects of this compound are linked to potential inhibition of key enzymes in inflammatory pathways, a thorough investigation into its direct effects on COX-1 and COX-2 is warranted.[1]

This guide will provide the foundational knowledge and detailed protocols necessary to systematically evaluate the COX inhibitory potential of this compound.

The Cyclooxygenase (COX) Signaling Pathway

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[8] This pathway is central to the inflammatory cascade.

Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins.

Experimental Workflow for Assessing COX Inhibition

A systematic approach is required to determine the inhibitory activity and selectivity of a test compound like this compound. The following workflow outlines the key stages of this investigation.

Caption: A streamlined experimental workflow for evaluating the COX inhibitory potential of a test compound.

Detailed Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

The following protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) values of this compound for both COX-1 and COX-2 isoforms. This protocol is adaptable for both colorimetric and fluorometric detection methods.[6]

4.1 Materials and Reagents

-

COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay)

-

This compound

-

Known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls

-

Solvent for dissolving the test compound (e.g., DMSO)

-

96-well microplate

-

Microplate reader

4.2 Step-by-Step Methodology

-

Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dissolve this compound and control inhibitors in a suitable solvent to create stock solutions. Prepare a series of dilutions of the test compound and controls.

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Assay Setup:

-

Add the assay buffer to each well of the 96-well plate.

-

Add the heme cofactor to each well.

-

Add the diluted enzyme (either COX-1 or COX-2) to the appropriate wells.

-

Add the various concentrations of this compound, control inhibitors, or solvent (for the 100% activity control) to the wells.

-

Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.

-

Detection:

-

For a colorimetric assay, add the detection reagent (e.g., TMPD). The peroxidase activity of COX will oxidize the reagent, leading to a color change that can be measured spectrophotometrically (e.g., at 590 nm).[9]

-

For a fluorometric assay, a suitable fluorescent probe would be used, and the fluorescence would be measured.

-

-

Data Collection: Read the absorbance or fluorescence at appropriate time points using a microplate reader.

4.3 Data Analysis and IC50 Determination

The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (Activity of control - Activity of inhibitor) / Activity of control ] * 100

Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the resulting dose-response curve.

Quantitative Data Presentation and Interpretation

While specific quantitative data for this compound's COX inhibition is not yet available, the following table provides a template for how such data should be presented for clear comparison.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| Ethoxazene HCl | To be determined | To be determined | To be calculated |

| SC-560 (Control) | ~0.009 | ~6.3 | ~0.0014 |

| Celecoxib (Control) | ~15 | ~0.04 | ~375 |

Interpretation of Results:

-

A low IC50 value indicates high inhibitory potency.

-

The Selectivity Index (SI) is a crucial parameter for assessing the relative inhibition of COX-1 versus COX-2.[10]

-

An SI value significantly less than 1 indicates selectivity for COX-1.

-

An SI value significantly greater than 1 indicates selectivity for COX-2.

-

An SI value close to 1 suggests non-selective inhibition.

-

Concluding Remarks and Future Directions

The potential for this compound to inhibit COX enzymes presents an exciting avenue for research into its anti-inflammatory mechanisms. The methodologies outlined in this guide provide a robust framework for elucidating its inhibitory profile. Should this compound demonstrate significant and selective inhibition of COX-2, it could represent a promising lead for the development of novel anti-inflammatory agents with a potentially favorable safety profile. Further in-depth studies, including kinetic analyses to determine the mechanism of inhibition (e.g., competitive, non-competitive) and in vivo studies to validate the anti-inflammatory effects, would be the logical next steps in the comprehensive evaluation of this compound.

References

- 1. This compound | 2313-87-3 | Benchchem [benchchem.com]

- 2. amsbio.com [amsbio.com]

- 3. medkoo.com [medkoo.com]

- 4. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

- 10. benchchem.com [benchchem.com]

Introduction: Deconstructing Ethoxazene for Therapeutic Advancement

An In-Depth Technical Guide to Ethoxazene Hydrochloride Structure-Activity Relationship (SAR) Studies

This compound, chemically known as 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine hydrochloride, is an azo dye that has been historically utilized for its analgesic properties, particularly in alleviating urinary tract pain.[1][2] Its unique chemical architecture, centered around a reactive azo linkage, presents a compelling scaffold for medicinal chemistry exploration.[3][4] While its clinical use has been established, a comprehensive understanding of its structure-activity relationships (SAR) is crucial for unlocking its full therapeutic potential. A systematic investigation into how modifications of its core structure impact biological activity can pave the way for the development of novel analogs with enhanced potency, improved selectivity, and optimized pharmacokinetic profiles.

This guide serves as a technical framework for researchers, scientists, and drug development professionals engaged in the exploration of ethoxazene and its derivatives. It eschews a rigid template in favor of a logically structured narrative that follows the scientific process, from foundational mechanistic understanding to the strategic design, synthesis, and evaluation of novel chemical entities. The core objective is to provide a self-validating system of protocols and causal explanations, empowering research teams to conduct robust SAR studies and accelerate the discovery of next-generation therapeutics derived from the ethoxazene scaffold.

Chapter 1: The Ethoxazene Scaffold: A Structural and Mechanistic Overview

A thorough SAR study begins with a deep understanding of the parent molecule. The ethoxazene scaffold contains several distinct functional domains that are hypothesized to govern its biological activity.

Core Chemical Structure

The structure of ethoxazene is characterized by three primary regions, each offering opportunities for chemical modification:

-

The p-Ethoxyphenyl Ring: An electron-rich aromatic system activated by the para-ethoxy group.[3]

-

The m-Phenylenediamine Ring: A second aromatic ring heavily activated by two primary amino groups, which are likely key for hydrogen bonding interactions with biological targets.[3]

-

The Azo Linkage (-N=N-): This chromophoric group connects the two aromatic rings and is susceptible to metabolic reduction, representing a critical point for both activity and metabolism.[3]

Postulated Mechanisms of Action

Initial research suggests that ethoxazene's therapeutic effects are not monolithic but may result from interactions with multiple biological targets. A successful SAR campaign must therefore investigate several potential pathways.[3]

-

Analgesic and Anti-inflammatory Pathways: The primary analgesic effect is attributed to interference with pain signaling pathways.[3] This could be mediated through the modulation of ion channels, such as voltage-sensitive calcium channels (VSCCs), in sensory neurons.[3] Furthermore, there is a potential for anti-inflammatory action via the inhibition of key enzymes like cyclooxygenase (COX), particularly the inducible COX-2 isoform, a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Neurotransmitter System Modulation: The structure of ethoxazene bears resemblance to compounds that interact with neurotransmitter systems. Investigations into its effects on serotonin and dopamine pathways are warranted.[3] This suggests that monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of these neurotransmitters, are plausible targets.[5][6]

Chapter 2: Strategic Design and Synthesis of Ethoxazene Analogs

The core of any SAR study is the iterative cycle of designing, synthesizing, and testing new molecules to build a relationship between chemical structure and biological function.

The SAR Hypothesis Workflow

A disciplined, hypothesis-driven approach is essential for efficiently navigating chemical space. The process is cyclical and aims to refine the understanding of the pharmacophore with each iteration.

Key Modification Sites & Rationale

Systematic modification of the ethoxazene scaffold is necessary to probe its interactions with biological targets. The following table outlines strategic points of modification and the scientific reasoning behind them.

| Modification Site | Proposed Modification | Scientific Rationale |

| p-Ethoxyphenyl Ring | Introduce electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -CH₃, -OCH₃) groups at various positions. | To modulate the electronic properties of the ring system and probe for specific steric or electronic interactions within the target's binding pocket.[3] |

| Ethoxy Group | Vary the alkyl chain length (methoxy, propoxy, butoxy) or introduce branching (isopropoxy). | To explore the size and hydrophobic nature of the binding pocket it occupies.[3] |

| Azo Linkage | Replace with bioisosteres such as an amide or vinyl group. | To assess the importance of the azo group's geometry and electronic properties for activity and to potentially improve metabolic stability. |

| m-Phenylenediamine Ring | Modify the number or position of the amino groups. | To evaluate the role of each amine in hydrogen bonding and target recognition. |

| Primary Amino Groups | Convert to secondary or tertiary amines, or other hydrogen-bonding groups (e.g., amides). | To fine-tune the basicity (pKa) and hydrogen bonding capacity of these critical interaction points.[3] |

Synthetic Protocol: A Generalizable Approach for Analog Synthesis

The synthesis of ethoxazene and its analogs is primarily achieved through a well-established diazotization of an aromatic amine followed by an azo coupling reaction.[3] This protocol provides a template for the synthesis of a representative analog.

Experimental Protocol: Synthesis of a 4-((4-propoxyphenyl)azo)-m-phenylenediamine Analog

-

Diazotization of 4-propoxyaniline:

-

Dissolve 4-propoxyaniline (1.0 eq) in 3M hydrochloric acid under cooling in an ice-salt bath (0-5 °C).

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. The solution should be used immediately in the next step.

-

-

Azo Coupling Reaction:

-

In a separate flask, dissolve m-phenylenediamine (1.0 eq) in water and cool to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the m-phenylenediamine solution, maintaining the temperature below 10 °C.

-

Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature. A colored precipitate should form.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution to precipitate the product fully.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified azo compound.

-

-

Salt Formation:

-

Dissolve the purified base in ethanol.

-

Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Analytical Characterization Protocol

The identity and purity of all synthesized analogs must be rigorously confirmed before biological testing.

-

High-Performance Liquid Chromatography (HPLC):

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Use the same chromatographic conditions as HPLC.

-

Confirm the molecular weight of the synthesized compound by analyzing the mass spectrum.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record ¹H and ¹³C NMR spectra to confirm the chemical structure and ensure the absence of starting materials or significant impurities.

-

Chapter 3: Biological Evaluation: A Multi-Target Screening Cascade

Given the multiple potential mechanisms of action, a tiered screening approach is the most efficient strategy for evaluating newly synthesized analogs. This cascade should prioritize high-throughput in vitro assays to rapidly identify active compounds and determine their selectivity profile.

Primary Screening: In Vitro Enzyme Inhibition Assays

The initial screen should focus on the most plausible molecular targets identified in Chapter 1: Monoamine Oxidase (MAO) and Cyclooxygenase (COX).

Protocol 3.2.1: High-Throughput Fluorometric MAO-A/B Inhibition Assay

-

Principle: This assay measures the activity of MAO-A or MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.[6][8] A fluorescent probe, such as Amplex Red, reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin, which can be quantified.

-

Methodology:

-

Prepare recombinant human MAO-A and MAO-B enzyme solutions in assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

In a 384-well microplate, add the assay buffer, HRP, Amplex Red solution, and the test compound (ethoxazene analog) at various concentrations.[9] Include known inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls and a no-inhibitor well as a negative control.[8]

-

Initiate the reaction by adding the MAO substrate (e.g., kynuramine or tyramine).[5][8]

-

Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader (Excitation ~530-560 nm, Emission ~590 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 3.2.2: COX-1/COX-2 Inhibition Assay

-

Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This process is coupled to the oxidation of a chromogenic probe, which can be measured colorimetrically.

-

Methodology:

-

Use purified ovine or human COX-1 and COX-2 enzymes.

-

In a 96-well plate, add assay buffer, heme, and the test compound at various concentrations. Include a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls.

-

Add the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Initiate the reaction by adding an arachidonic acid solution.

-

Incubate at 37 °C for 5-10 minutes.

-

Measure the absorbance at a specified wavelength (e.g., 590-620 nm) using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

-

Data Interpretation and Hit Prioritization

The data from primary screening should be tabulated to facilitate direct comparison and identify promising leads. A hypothetical dataset is presented below to illustrate this process.

| Compound | R Group (Ethoxy Position) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity (MAO-B vs A) |

| Ethoxazene | -OCH₂CH₃ | 15.2 | 8.5 | >100 | 45.3 | 0.56 |

| Analog 1 | -OCH₃ | 20.1 | 12.3 | >100 | 50.1 | 0.61 |

| Analog 2 | -OCH(CH₃)₂ | 25.8 | 0.9 | >100 | 62.7 | 0.035 |

| Analog 3 | -Cl (para on phenyl) | 5.6 | 4.8 | >100 | 22.1 | 0.86 |

From this hypothetical data, Analog 2 emerges as a promising hit. While it is a weaker MAO-A inhibitor than the parent compound, it shows a significant increase in potency and selectivity for MAO-B, suggesting the isopropoxy group is well-tolerated in the MAO-B active site.

Chapter 4: Computational Modeling in Ethoxazene SAR

In silico methods are indispensable tools for rational drug design. They can provide structural insights into ligand-receptor interactions, predict the activity of untested compounds, and prioritize synthetic efforts, thereby saving considerable time and resources.[3][10][11]

Workflow for Computational SAR Analysis

Computational studies should be integrated with experimental work to create a synergistic drug discovery engine.

Protocol: Molecular Docking of Analogs into MAO-B

-

Objective: To predict the binding conformation and affinity of ethoxazene analogs within the active site of a selected target, such as human MAO-B.

-

Methodology:

-

Protein Preparation: Obtain the crystal structure of human MAO-B from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Ligand Preparation: Generate 3D structures of the designed ethoxazene analogs. Assign partial charges and minimize their energy.

-

Grid Generation: Define the binding site (active site) on the MAO-B structure, typically centered on the location of a co-crystallized ligand or the flavin adenine dinucleotide (FAD) cofactor.

-

Docking Execution: Perform molecular docking using software such as AutoDock, Glide, or GOLD. The program will systematically sample different conformations (poses) of each ligand within the defined binding site and score them based on a scoring function that estimates binding affinity.[12]

-

Pose Analysis: Analyze the top-scoring poses for each analog. Examine key interactions (e.g., hydrogen bonds with specific residues, hydrophobic interactions). Compare the predicted binding modes of different analogs to rationalize the experimental SAR data. For example, the higher potency of Analog 2 could be explained by its isopropoxy group fitting snugly into a hydrophobic sub-pocket.

-

Building a Predictive QSAR Model

Once a sufficient number of analogs have been synthesized and tested, a Quantitative Structure-Activity Relationship (QSAR) model can be developed.[3]

-

Principle: QSAR models create a mathematical relationship between the chemical properties (descriptors) of a set of molecules and their biological activity.[3]

-

Methodology:

-

Data Collection: Compile the structures and experimentally determined IC₅₀ values for all tested analogs.

-

Descriptor Calculation: For each molecule, calculate a range of physicochemical descriptors (e.g., logP, molecular weight, polar surface area, electronic properties).

-

Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build an equation that correlates a subset of the descriptors with the observed biological activity.

-

Model Validation: Validate the model using internal (e.g., cross-validation) and external (a set of molecules not used in model training) validation techniques to ensure its predictive power.

-

Application: The validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, helping to prioritize the most promising candidates for synthesis.

-

Conclusion and Future Directions

This guide has outlined a comprehensive, integrated strategy for the systematic investigation of the structure-activity relationships of this compound. By combining rational analog design, efficient synthesis, a multi-target biological screening cascade, and predictive computational modeling, research teams can effectively navigate the chemical space around the ethoxazene scaffold. The ultimate goal of such a program is the identification of a lead compound with a superior therapeutic profile—be it through enhanced potency, improved selectivity for a specific target like MAO-B, or optimized drug-like properties.

A successful lead compound emerging from this SAR study would then progress to the next stages of the drug development pipeline, including detailed pharmacokinetic and pharmacodynamic studies, in vivo efficacy testing in relevant animal models of pain or neurodegeneration, and comprehensive safety and toxicology assessments.[13][14] The foundational work detailed herein is the critical first step in transforming a known molecule into a novel therapeutic agent.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. etoxazene [drugcentral.org]

- 3. This compound | 2313-87-3 | Benchchem [benchchem.com]

- 4. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. Monoamine Oxidase Assays [cellbiolabs.com]

- 7. Methods for the Analysis of Doxazosin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 8. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]

- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 10. Computational Modeling to Guide the Design of Mesalazine Nanoparticles Tailored for the Incorporation of Chitosan | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 14. Southern African Journal of Anaesthesia and Analgesia [sajaa.co.za]

Navigating the Metabolic Maze: A Technical Guide to the Metabolism and Metabolite Identification of Ethoxazene Hydrochloride

Foreword: Charting Unexplored Territory

In the landscape of pharmaceutical sciences, a thorough understanding of a compound's metabolic fate is a cornerstone of drug development, directly impacting its efficacy, safety, and pharmacokinetic profile. Ethoxazene hydrochloride, an azo dye with noted analgesic properties, presents a compelling case study.[1][2] While its synthesis and certain pharmacological activities are documented, a comprehensive public record of its biotransformation pathways and the identities of its metabolites remains largely uncharted territory.[3]

This guide is crafted for researchers, scientists, and drug development professionals navigating this data gap. It eschews a conventional, rigid template to provide a predictive and methodological framework grounded in established principles of drug metabolism. As your senior application scientist, I will not merely list protocols; I will elucidate the scientific rationale behind them. We will proceed by establishing putative metabolic pathways based on ethoxazene's chemical architecture and well-documented biotransformations of analogous compounds. Subsequently, we will detail a robust, self-validating experimental strategy for the definitive identification and characterization of these predicted metabolites, ensuring scientific integrity at every step. This document serves as both a predictive map and a practical laboratory compass for elucidating the metabolism of this compound.

Pillar 1: Predictive Metabolic Pathways of this compound

The chemical structure of this compound (4-((4-ethoxyphenyl)azo)-1,3-benzenediamine hydrochloride) offers clear signposts for predicting its metabolic fate.[4][5] The molecule possesses several functional groups susceptible to enzymatic attack, primarily by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver and other tissues.[6][7][8] Biotransformation is typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which work in concert to increase the polarity and water solubility of the compound, thereby facilitating its excretion.[6][9][10]

Phase I Biotransformations: The Initial Assault

Phase I reactions introduce or expose functional groups on the parent molecule.[6][11] For ethoxazene, the following oxidative and reductive pathways are highly probable:

-

O-De-ethylation: The ethoxy group is a prime target for oxidative dealkylation, a common reaction catalyzed by CYP450 enzymes.[12] This would yield an O-de-ethylated metabolite with an exposed hydroxyl group.

-

Aromatic Hydroxylation: The phenyl rings of ethoxazene are susceptible to hydroxylation, another hallmark of CYP450 activity.[13][14] This can occur at various positions on either aromatic ring, leading to one or more isomeric hydroxylated metabolites.

-

Azo Bond Reduction: Azo dyes are known to undergo reductive cleavage of the azo bond (-N=N-) by azoreductases, which can be found in the liver and within the gut microbiota. This reaction would cleave the molecule into two primary aromatic amine fragments.

-

N-Oxidation: The primary amine groups can undergo oxidation, although this is generally a more minor pathway compared to the others listed.[13]

Phase II Biotransformations: Preparing for Excretion

Phase II reactions involve the conjugation of the newly formed functional groups from Phase I with endogenous molecules, significantly increasing their water solubility.[6][15]

-

Glucuronidation: The hydroxyl groups introduced during O-de-ethylation and aromatic hydroxylation are excellent substrates for UDP-glucuronosyltransferases (UGTs). This conjugation with glucuronic acid is one of the most common Phase II pathways.[6][16]

-

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the conjugation of sulfate groups to the newly formed hydroxyl moieties.

The interplay of these pathways dictates the metabolic profile of ethoxazene. A primary metabolite from a Phase I reaction can subsequently undergo a Phase II reaction, leading to a cascade of biotransformation products.

Caption: Predicted Phase I and Phase II metabolic pathways of ethoxazene.

Pillar 2: A Framework for Metabolite Identification - In Vitro Methodologies

To move from prediction to identification, a systematic in vitro approach is essential. The primary goal is to generate metabolites using biological systems that recapitulate human liver metabolism.[17] The two most common and complementary systems are human liver microsomes (HLMs) and cryopreserved human hepatocytes.[17]

-

Human Liver Microsomes (HLMs): These are subcellular fractions rich in Phase I CYP450 enzymes.[17] They are a cost-effective, high-throughput tool for identifying oxidative metabolites and assessing metabolic stability.

-

Cryopreserved Human Hepatocytes: These are whole liver cells containing the full complement of both Phase I and Phase II metabolic enzymes.[17] They provide a more comprehensive picture of metabolism, including the formation of conjugated metabolites.

Experimental Protocol: In Vitro Incubation with Human Liver Microsomes

This protocol outlines a standard procedure for identifying Phase I metabolites.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final protein concentration of 0.5-1.0 mg/mL), and this compound (final concentration typically 1-10 µM).

-

Prepare a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[17]

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[17] This system continuously supplies the NADPH cofactor required by CYP450 enzymes.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) in a shaking water bath.

-

-

Termination of Reaction:

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile.[17] This precipitates the microsomal proteins and halts all enzymatic activity.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

-